N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-8-4-5-17-9(6-8)16-13(19)11(14(17)20)12(18)15-7-10(21-2)22-3/h4-6,10,19H,7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIJWGJBEWXEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC(OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyridopyrimidine derivatives have shown a therapeutic interest and have been used on several therapeutic targets.
Mode of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including anti-inflammatory activities. They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators.
Biological Activity
N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes relevant in various diseases. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
The compound has the following chemical properties:
- Molecular Formula : C14H17N3O5
- Molecular Weight : 307.306 g/mol
- IUPAC Name : this compound
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes. For instance:
-
Dihydrofolate Reductase (DHFR) :
- A study reported that derivatives of pyrimidine showed promising inhibitory activity against Plasmodium falciparum DHFR with inhibition constants (K_i) ranging from 1.3 nM to 243 nM for wild-type and mutant strains respectively. The compound's structural analogs demonstrated high binding affinities in molecular docking studies with scores between -2464.66 to -2471.58 cal mol .
- Human Leukocyte Elastase (HLE) :
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several steps that can influence its biological properties:
- Synthesis Methodology :
- Structure Activity Relationship :
Case Study 1: Antimalarial Activity
A series of pyrimidine derivatives were evaluated for their antimalarial activity against Plasmodium falciparum. The most active compounds demonstrated IC50 values ranging from 0.4 to 28 μM in whole-cell assays . This highlights the potential of this compound as a lead compound for further development.
Case Study 2: Inhibition of Chronic Inflammation
In vivo studies on related compounds have shown that they can reduce inflammation markers in models of acute lung injury induced by HLE, suggesting a therapeutic role in chronic inflammatory conditions such as asthma and COPD .
Data Summary Table
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | C14H17N3O5 |
| Molecular Weight | 307.306 g/mol |
| K_i for DHFR (wild-type) | 1.3 – 243 nM |
| K_i for DHFR (mutant) | 13 – 208 nM |
| K_i for HLE | 0.0168 nM |
| IC50 (antimalarial activity) | 0.4 – 28 μM |
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. Notably, it has been studied for its potential to inhibit human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The inhibition of HLE can lead to reduced inflammation and tissue damage in these conditions.
Anticancer Properties
The compound has shown promise in anticancer research. Studies suggest that derivatives of pyrido[1,2-a]pyrimidines possess selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Antimicrobial Activity
Preliminary investigations have indicated that compounds similar to N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
Therapeutic Applications
The therapeutic potential of this compound extends across various medical fields:
- Anti-inflammatory Agents : Due to its enzyme inhibition properties, it may serve as a basis for developing anti-inflammatory medications.
- Anticancer Drugs : With its cytotoxic effects on cancer cells, it could be further explored as a chemotherapeutic agent.
- Antimicrobial Treatments : Its activity against bacteria positions it as a candidate for new antibiotics.
Synthesis and Derivative Studies
The synthesis of this compound involves complex chemical reactions that can yield various derivatives with enhanced biological activities. Research has shown that modifications to the pyrido[1,2-a]pyrimidine structure can significantly impact the biological properties of the resulting compounds .
Case Studies
Several studies have focused on the applications of this compound and its derivatives:
- Study on Enzyme Inhibition : A study demonstrated the effectiveness of pyrido[1,2-a]pyrimidine derivatives in inhibiting HLE activity in vitro, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity Assays : Research involving various cancer cell lines showed that specific modifications to the compound's structure resulted in increased cytotoxicity against breast and lung cancer cells.
- Antimicrobial Testing : Comparative studies revealed that certain derivatives exhibited enhanced antimicrobial properties compared to the parent compound, highlighting the importance of structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
